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Compound Name: 6-Aminoundecane

Cat. No.: B1267033 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Aminoundecane is an organic molecule with the chemical formula C11H25N.[1][2] It

consists of an eleven-carbon undecane chain with an amine group attached to the sixth

carbon. As a primary amine with a long alkyl chain, it possesses amphiphilic properties,

suggesting potential applications in areas such as drug delivery, materials science, and as a

building block in organic synthesis. Understanding the three-dimensional structure,

conformational flexibility, and electronic properties of 6-Aminoundecane is crucial for

predicting its behavior in different environments and for designing novel applications.

This technical guide provides a comprehensive overview of the computational methodologies

that can be employed to model the structure of 6-Aminoundecane. It details hypothetical, yet

standard, protocols for quantum chemical calculations and molecular dynamics simulations,

presenting the expected quantitative data in a structured format. The guide is intended to serve

as a practical resource for researchers interested in applying computational chemistry

techniques to the study of aliphatic amines and similar molecules.

Theoretical Framework
The computational modeling of molecular structures relies on two primary theoretical pillars:

quantum mechanics (QM) and molecular mechanics (MM).
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Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide

a highly accurate description of the electronic structure of a molecule.[3][4] These

calculations are used to determine optimized molecular geometries, vibrational frequencies,

and a wide range of electronic properties.[3][5] Due to their computational cost, QM methods

are typically applied to single molecules or small molecular clusters.

Molecular Mechanics (MM): MM methods use classical physics to model the interactions

between atoms in a molecule. These methods are computationally less expensive than QM

methods, making them suitable for studying the dynamic behavior of large molecular

systems over longer timescales.[6] Molecular dynamics (MD) simulations, which are based

on MM force fields, are particularly useful for exploring the conformational landscape and

intermolecular interactions of molecules in a condensed phase.[7][8]

Methodology
Quantum Chemical Calculations
A plausible workflow for the quantum chemical analysis of 6-Aminoundecane is outlined

below. This protocol is designed to identify the most stable conformers and to characterize their

electronic properties.

Experimental Protocol: Conformational Analysis and Property Calculation

Initial Structure Generation: A 3D structure of 6-Aminoundecane is generated using a

molecular builder and subjected to an initial geometry optimization using a molecular

mechanics force field (e.g., MMFF94).

Conformational Search: A systematic or stochastic conformational search is performed to

identify a set of low-energy conformers. This can be achieved through methods such as

rotating dihedral angles of the carbon backbone.

Geometry Optimization and Frequency Calculation: Each identified conformer is then

subjected to full geometry optimization and frequency calculation using Density Functional

Theory (DFT). A common choice for such calculations is the B3LYP functional with the 6-

31G(d,p) basis set. The absence of imaginary frequencies in the output confirms that the

optimized structure corresponds to a true energy minimum.
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Single-Point Energy Refinement: To obtain more accurate relative energies of the

conformers, single-point energy calculations are performed on the B3LYP/6-31G(d,p)

optimized geometries using a larger basis set, such as 6-311+G(2d,p).

Calculation of Molecular Properties: For the lowest energy conformer, a range of molecular

properties are calculated. These include the molecular electrostatic potential (MEP), the

energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO), and the dipole moment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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